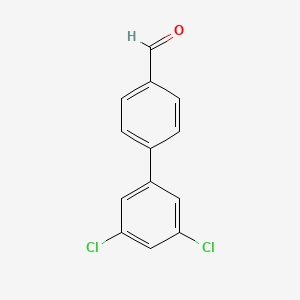

4-(3,5-Dichlorophenyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

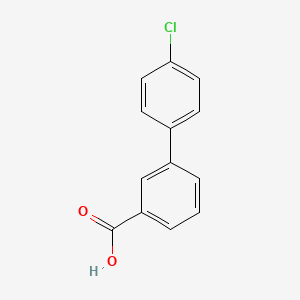

4-(3,5-Dichlorophenyl)benzaldehyde is a chemical compound with the CAS Number: 221018-04-8 . It has a molecular weight of 251.11 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-4-carbaldehyde .

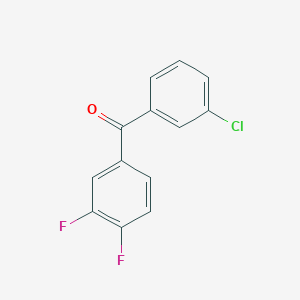

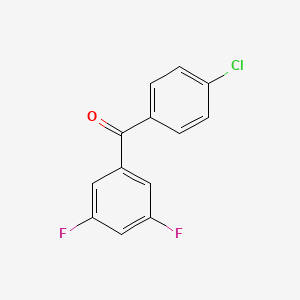

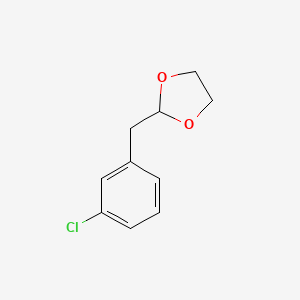

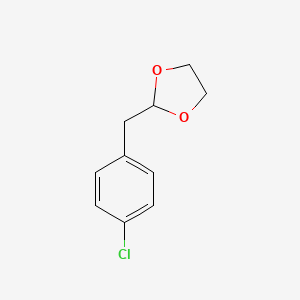

Molecular Structure Analysis

The InChI code for 4-(3,5-Dichlorophenyl)benzaldehyde is 1S/C13H8Cl2O/c14-12-5-11 (6-13 (15)7-12)10-3-1-9 (8-16)2-4-10/h1-8H . The InChI key is YEFGGURFOJFIMZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(3,5-Dichlorophenyl)benzaldehyde is a solid at room temperature . It should be stored at a temperature of 2-8°C .科学的研究の応用

Applications in Crystallography and Molecular Structure Analysis

3,5-Dichlorophenylbenzene-1,2-diol , a derivative of 4-(3,5-Dichlorophenyl)benzaldehyde, has been studied for its crystal structure, showcasing significant intra and intermolecular hydrogen bonding, and hydrogen···chlorine interactions. This study is crucial for understanding the molecular geometry and potential applications in material science and crystallography (Dhakal, Parkin, & Lehmler, 2019).

Magnetic Properties in Material Science

Research on cubane cobalt and nickel clusters indicates the utilization of 3,5-dichloro-2-hydroxy-benzaldehyde (a related compound) in synthesizing metal complexes with distinctive magnetic properties, offering insights into the development of new magnetic materials and their potential industrial applications (Zhang et al., 2013).

Chemical Synthesis and Modification

A study highlights the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde , an analog of 4-(3,5-Dichlorophenyl)benzaldehyde, using various protecting groups. This research is significant for chemical synthesis, especially in designing complex organic molecules for pharmaceuticals or material sciences (Plourde & Spaetzel, 2002).

Application in Catalysis and Chemical Reactions

Research on piano-stool ruthenium complexes with N,N'-pyridine imine bidentate ligands, involving 2,5-dichlorophenyl, underscores their role as catalysts in the oxidation of styrene to benzaldehyde. This research provides valuable insights into catalysis and the synthesis of industrial chemicals (Gichumbi, Friedrich, & Omondi, 2016).

Optimization of Industrial Processes

The study on the oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 catalysts indicates the optimization of industrial processes for producing benzaldehyde, a compound with vast applications in various industries. This research contributes to enhancing the efficiency of chemical production processes (Sharma, Soni, & Dalai, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing mist or vapors, and in case of contact with eyes, rinse cautiously with water for several minutes.

特性

IUPAC Name |

4-(3,5-dichlorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGGURFOJFIMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374196 |

Source

|

| Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenyl)benzaldehyde | |

CAS RN |

221018-04-8 |

Source

|

| Record name | 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221018-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)